N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide
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Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis .Molecular Structure Analysis
Isoquinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis
Isoquinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Physical and Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at room temperature, with a strong, somewhat unpleasant odor. In terms of its chemical characteristics, it is classified as a weak base .Mechanism of Action
Target of Action
The primary targets of N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide are the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) . These targets play a crucial role in the inflammatory response, particularly in the production of pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of MAPKs and IκB, a protein that inhibits NF-κB . This inhibition prevents the nuclear translocation of NF-κB, thereby suppressing the production of pro-inflammatory mediators .
Biochemical Pathways
The compound affects the MAPKs/NF-κB pathway. By inhibiting the phosphorylation of MAPKs and IκB, it suppresses the activation of this pathway . The downstream effects include the reduced production of pro-inflammatory mediators, such as interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) .
Result of Action
The compound exhibits potent anti-inflammatory and anti-migratory activities . It suppresses the production of pro-inflammatory mediators and reverses the suppression of the anti-inflammatory cytokine IL-10 . Furthermore, it inhibits cell migration, which is crucial in the inflammatory response .
Biochemical Analysis
Biochemical Properties
N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the production of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha, and nitric oxide (NO) in BV2 microglial cells .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It attenuates lipopolysaccharide (LPS)-induced expression of inducible NO synthase and cyclooxygenase-2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It abates LPS-induced nuclear translocation of NF-κB through inhibition of IκB phosphorylation .
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)isoquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-8-14(9-7-12)19-17(20)16-15-5-3-2-4-13(15)10-11-18-16/h2-5,10-11,14H,1,6-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVMRSSRCUIOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=NC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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